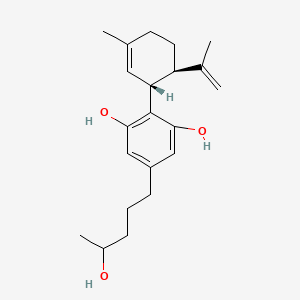
4''-Hydroxycannabidiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the hydrogens at position 4 of the pentyl chain has been replaced by a hydroxy group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced particularly by CYP3A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Neurological Disorders
Recent studies have highlighted the potential of cannabidiol (CBD) and its metabolites, including 4'-hydroxycannabidiol, in the treatment of neurological disorders. CBD has shown promise in treating conditions such as epilepsy and other neuropsychiatric disorders. A study reported the synthesis of 7-hydroxycannabidiol, a primary metabolite of CBD, which is relevant in understanding the therapeutic effects of CBD metabolites (Tchilibon & Mechoulam, 2000).
Pharmacokinetics and Drug Monitoring
The pharmacokinetics of CBD and its metabolites, including 4'-hydroxycannabidiol, are crucial in therapeutic drug monitoring, especially in resistant epilepsy treatments. A study developed a method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) to evaluate CBD and its metabolites in serum samples (Malaca et al., 2021).
Influence on Cellular and Molecular Targets
CBD and its analogs, including 4'-hydroxycannabidiol, have been studied for their interaction with cellular targets such as vanilloid receptor type 1 (VR1) and proteins that inactivate the endogenous cannabinoid anandamide. These interactions might mediate some of CBD's pharmacological effects (Bisogno et al., 2001).
Insights from Systems Pharmacology
Systems pharmacology approaches have been used to understand the potential therapeutic targets and signaling pathways of CBD. This includes the study of CBD's effects on central nervous system and peripheral system disorders, offering insights into molecular interactions and potential therapeutic applications (Bian et al., 2018).
Pharmacokinetic Characterization in Different Formulations
The pharmacokinetics of CBD metabolites in various formulations have been characterized to understand their absorption, bioavailability, and excretion, which is essential for their therapeutic application. This includes studying metabolites like 4'-hydroxycannabidiol in serum and urine samples after administration of CBD in different forms (Pérez-Acevedo et al., 2020).
Cannabidiol as an Anti-Cancer Agent
There is a growing interest in the anti-cancer properties of CBD. Studies are exploring its role and mechanisms in potentially treating various cancers, which could include the actions of its metabolites like 4'-hydroxycannabidiol (Seltzer et al., 2020).
Propiedades
Nombre del producto |
4''-Hydroxycannabidiol |
|---|---|
Fórmula molecular |
C₂₁H₃₀O₃ |
Peso molecular |
330.46 |
Nombre IUPAC |
5-(4-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-13(2)17-9-8-14(3)10-18(17)21-19(23)11-16(12-20(21)24)7-5-6-15(4)22/h10-12,15,17-18,22-24H,1,5-9H2,2-4H3/t15?,17-,18+/m0/s1 |
SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



